REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Cl.C([O-])(O)=O.[Na+].[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:4] |f:2.3|
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |